(2,6-Dichloro-4-nitrophenoxy)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2300-67-6 |
|---|---|
Molecular Formula |
C8H5Cl2NO5 |
Molecular Weight |
266.03 g/mol |
IUPAC Name |
2-(2,6-dichloro-4-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl2NO5/c9-5-1-4(11(14)15)2-6(10)8(5)16-3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
LEOSVWCQGFJFBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategic Chemical Derivatization
Design and Optimization of Novel Synthetic Pathways for (2,6-Dichloro-4-nitrophenoxy)acetic Acid
The principal and most established method for synthesizing this compound is based on the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate, typically ethyl chloroacetate or sodium chloroacetate, by the corresponding phenoxide. The synthesis begins with the deprotonation of 2,6-dichloro-4-nitrophenol (B181596) using a suitable base to form the highly nucleophilic 2,6-dichloro-4-nitrophenoxide anion. This anion then attacks the electrophilic methylene carbon of the chloroacetate, displacing the chloride leaving group to form an ether linkage.
The standard procedure involves reacting 2,6-dichloro-4-nitrophenol with sodium chloroacetate in an aqueous medium under reflux. wikipedia.org Alternatively, the reaction can be carried out in an organic solvent like acetone or ethanol (B145695), using a base such as sodium hydroxide or potassium carbonate to generate the phenoxide in situ. chemicalbook.com Subsequent acidification of the resulting sodium salt precipitates the desired this compound, which can then be purified by recrystallization.
Optimization of this pathway focuses on maximizing yield and purity by carefully controlling reaction parameters. Key variables include the choice of base, solvent, temperature, and reaction time. For instance, the use of aprotic polar solvents can enhance the rate of reaction by solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.
Table 1: Comparison of Synthetic Parameters for Phenoxyacetic Acid Synthesis
| Starting Phenol (B47542) | Base | Solvent | Reaction Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| Phenol | NaOH | Water/Ethanol | 102°C (Reflux) | 5 hours | 75% |
| p-Cresol | NaOH | Water | Water Bath (Heated) | 1 hour | Not specified |
| 2,4,5-Trichlorophenol | Not specified (for ester) | Ethanol | 78°C (Reflux) | 4 hours | Excellent (for hydrazide) |
The synthesis of this compound via the Williamson ether synthesis proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. The reaction kinetics are typically second-order, being first-order with respect to both the phenoxide and the haloacetate concentrations.
The rate-determining step involves the backside attack of the 2,6-dichloro-4-nitrophenoxide ion on the α-carbon of the chloroacetic acid derivative. The presence of electron-withdrawing groups (two chlorine atoms and a nitro group) on the phenyl ring decreases the pKa of the phenolic proton, facilitating the formation of the phenoxide nucleophile. However, these same groups also inductively withdraw electron density from the oxygen atom, slightly reducing its nucleophilicity compared to an unsubstituted phenoxide.
Since this compound is an achiral molecule, stereoselective considerations are not pertinent to its direct synthesis. However, the concept of regioselectivity is critically important in the synthesis of the key precursor, 2,6-dichloro-4-nitrophenol. The precise placement of the two chloro and one nitro substituent on the phenol ring is essential.
The synthesis of 2,6-dichloro-4-nitrophenol itself can be approached in two primary ways, each with its own regiochemical challenges:
Chlorination of 4-nitrophenol : The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In 4-nitrophenol, the positions ortho to the hydroxyl group (positions 2 and 6) are activated. Therefore, chlorination of 4-nitrophenol tends to yield the desired 2,6-dichloro-4-nitrophenol. However, controlling the reaction to prevent the formation of isomers like 2-chloro-4-nitrophenol or over-chlorination to 2,3,6-trichloro-4-nitrophenol can be challenging and may require specific catalysts or reaction conditions. quickcompany.inpatsnap.com
Nitration of 2,6-dichlorophenol : In this case, the hydroxyl group directs the incoming nitro group to the para position (position 4), and the two ortho-directing chlorine atoms also favor substitution at this position. This route generally provides high regioselectivity for the desired product. googleapis.com The process typically involves using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. quickcompany.in
Efficient methods for the regioselective synthesis of related substituted aromatic compounds often utilize catalysts, such as copper (I) salts in 1,3-dipolar cycloadditions, to ensure the formation of a single regioisomer. nih.gov
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the production process. acs.org Key areas of focus include the use of safer solvents, minimization of waste, and improved energy efficiency. sphinxsai.com
Traditional syntheses often use volatile organic solvents. A greener approach involves using water as a solvent where possible, as demonstrated in the reaction between sodium phenolate and sodium chloroacetate. wikipedia.org When organic solvents are necessary, a shift towards more benign alternatives, such as ethanol or switching from traditional solvents to options like 2,2,5,5-tetramethyloxolane (TMO), is preferred. whiterose.ac.uk
Waste reduction is another core principle. This can be addressed by developing processes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product. sphinxsai.com The Williamson ether synthesis has a good atom economy, with the main byproduct being a simple salt. Further improvements can be made by recycling solvents and unreacted starting materials. For instance, in the chlorination of para-nitroaniline, the acetic acid reaction medium can be recycled from a prior batch. google.com
The use of biocatalysts and enzymatic processes represents a frontier in sustainable synthesis. rsc.org While not yet standard for this specific compound, research into biocatalytic routes for producing organic building blocks is a rapidly developing field that could offer future sustainable pathways. rsc.org Additionally, strategies like using peroxyacetic acid as a biodegradable agent in related industrial applications highlight the potential for incorporating green chemistry at various stages of chemical production and use. mdpi.com
Rational Design and Synthesis of Functionalized Derivatives
This compound serves as a scaffold for the rational design and synthesis of functionalized derivatives for various research applications. Modification of the core structure can be used to modulate physicochemical properties, biological activity, and target specificity. The primary sites for derivatization are the carboxylic acid group of the acetic acid moiety and the nitro group on the phenoxy ring.
Structure-guided derivatization involves modifying specific parts of the molecule to enhance its interaction with a biological target or to alter its properties in a predictable way.
Derivatization of the Acetic Acid Moiety: The carboxylic acid group is a common handle for chemical modification. It can be readily converted into a variety of functional groups, including esters, amides, and hydrazides, to explore structure-activity relationships. mdpi.com
Esters: Esterification of the carboxylic acid can modulate the compound's lipophilicity and membrane permeability. For example, phenoxyacetic acids can be activated using reagents like phosphonitrilic chloride (PNT) and coupled with various phenols to create a library of ester derivatives. jocpr.com
Amides and Hydrazides: Conversion to amides or hydrazides introduces hydrogen bond donors and acceptors, which can be crucial for binding to biological targets. The synthesis of phenoxy acetamide derivatives has been explored for various biological activities. mdpi.com This often involves activating the carboxylic acid or starting from an ester, which is reacted with an amine or hydrazine hydrate. mdpi.com
Derivatization of the Phenoxy Moiety: The substituents on the phenyl ring are key determinants of the molecule's electronic and steric properties.
Reduction of the Nitro Group: The nitro group can be reduced to an amine group (-NH2). This transformation drastically changes the electronic properties of the ring, converting an electron-withdrawing group into an electron-donating one. The resulting amino group can serve as a handle for further functionalization, such as acylation or diazotization, to create a diverse range of analogs.
Table 2: Examples of Functionalized Phenoxyacetic Acid Derivatives and Their Rationale
| Parent Scaffold | Modification | Resulting Derivative Class | Rationale/Application |
|---|---|---|---|
| Phenoxyacetic acid | Esterification of carboxylic acid | Phenoxyacetic acid esters | Flavor compounds, insecticides, photosensitizers jocpr.com |
| 2,4,5-Trichlorophenoxyacetic acid | Conversion of ester to hydrazide | Phenoxyacetic acid hydrazide | Precursor for attaching amines or amino acids mdpi.com |
| Phenoxyacetic acid | Coupling with benzohydrazide derivatives | Hydrazone derivatives | Selective COX-2 inhibitors for anti-inflammatory activity nih.govresearchgate.net |
| Phenoxyacetic acid | Various substitutions on phenyl ring | Substituted phenoxyacetic acids | Novel free fatty acid receptor 1 (FFA1) agonists for antidiabetic research nih.gov |
Building upon simple derivatization, the synthesis of conjugates and pro-compounds represents a more advanced strategy for targeted applications.
Conjugates: this compound can be covalently linked (conjugated) to other molecules, such as peptides, polymers, or fluorescent tags. This is typically achieved by forming a stable amide or ester bond with the carboxylic acid moiety. Such conjugates are designed to combine the properties of the parent molecule with those of the conjugated partner, for example, to improve targeting to specific cells or tissues, or to enable visualization in biological systems.
Pro-compounds: A pro-compound (often called a prodrug in a therapeutic context) is a chemically modified, often inactive, version of a parent compound that is designed to undergo a transformation in a specific environment to release the active form. For this compound, this can be achieved by esterifying the carboxylic acid group with a moiety that is labile under specific physiological or chemical conditions (e.g., susceptible to cleavage by a particular enzyme). This approach can be used to control the release of the active compound, potentially improving its efficacy or reducing off-target effects in research models. The synthesis of tertiary-butyl esters, for instance, creates a derivative that can be deprotected under acidic conditions to release the free acid. google.com
Advanced Purification and Isolation Techniques for Derivatives
The purification of derivatives of this compound is crucial to ensure high purity for subsequent analytical validation and other applications. The choice of purification technique depends on the physical and chemical properties of the derivative, such as its polarity, solubility, and crystallinity.
Recrystallization: For crystalline solid derivatives, recrystallization is a powerful and cost-effective purification method. The selection of an appropriate solvent system is critical. A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. Common solvent systems for phenoxyacetic acid derivatives include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Preparative Chromatography: For non-crystalline derivatives or for the separation of closely related impurities, preparative chromatography is the method of choice.
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and is suitable for purifying small to large quantities of material. The choice of stationary phase (e.g., normal-phase silica gel or reversed-phase C18) and mobile phase is optimized based on analytical HPLC data. Volatile mobile phases are often preferred to simplify the isolation of the purified compound.
Flash Column Chromatography: A more rapid and less expensive alternative to preparative HPLC, flash chromatography is widely used for routine purification. It utilizes a stationary phase, typically silica gel, and a solvent system of increasing polarity to elute the compounds from the column.
Interactive Data Table: Purification Techniques for this compound Derivatives
| Derivative Type | Primary Purification Method | Alternative/Secondary Method | Key Considerations |
| Crystalline Esters | Recrystallization | Flash Column Chromatography | Solvent selection is critical for optimal yield and purity. |
| Oily/Non-crystalline Esters | Flash Column Chromatography | Preparative HPLC | Gradient elution may be necessary to separate closely related impurities. |
| Crystalline Amides | Recrystallization | Preparative HPLC | Amides often have lower solubility, requiring more polar solvent systems. |
| Oily/Non-crystalline Amides | Preparative HPLC | Flash Column Chromatography | Reversed-phase HPLC is often effective for purifying polar amides. |
Advanced Spectroscopic and Chromatographic Validation of Synthetic Products
The unambiguous structural confirmation and purity assessment of the synthesized this compound and its derivatives are accomplished through a combination of advanced spectroscopic and chromatographic techniques.
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. This is a powerful tool for confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure.
For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key diagnostic feature in the mass spectrum.
Table: Expected HRMS Fragmentation of this compound
| m/z (calculated) | Proposed Fragment | Elemental Composition |
| 266.9545 | [M-H]⁻ | C₈H₄Cl₂NO₅ |
| 222.9646 | [M-H-CO₂]⁻ | C₇H₄Cl₂NO₃ |
| 206.9697 | [M-H-CH₂COOH]⁻ | C₆H₂Cl₂NO₃ |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Conformation Analysis
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation and conformational analysis of organic molecules.
¹H NMR: Provides information about the number and chemical environment of protons. For the parent acid, one would expect to see a singlet for the methylene protons of the acetic acid moiety and signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring.
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, which helps to establish the connectivity of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons. This is particularly useful for determining the preferred conformation of the molecule, for instance, the spatial relationship between the acetic acid side chain and the aromatic ring. A theoretical study on the related 2,4-dichlorophenoxyacetic acid has shown that the molecule can exist in different conformations, and similar conformational flexibility would be expected for the title compound. nih.govresearchgate.net
Advanced Chromatographic Purity Assessment (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A high-purity standard is used to develop a method that separates the target compound from any starting materials, by-products, or degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Chiral HPLC: If a derivative of this compound is chiral, for example, if an ester or amide is formed with a chiral alcohol or amine, then chiral HPLC is necessary to separate and quantify the enantiomers or diastereomers. Chiral stationary phases (CSPs) are used to achieve this separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, such as methyl or ethyl esters, GC-MS is a powerful analytical tool. The compound is first separated by gas chromatography and then detected by a mass spectrometer. This provides both retention time data for purity assessment and mass spectral data for structural confirmation. Often, derivatization is required to increase the volatility of the analyte. For phenoxyacetic acids, derivatization to their methyl esters is a common practice before GC-MS analysis.
Interactive Data Table: Chromatographic Purity Assessment Methods
| Analytical Technique | Derivative Type | Purpose | Key Parameters |
| Reversed-Phase HPLC | All non-volatile derivatives | Purity Assessment | Column (e.g., C18), Mobile Phase (e.g., Acetonitrile (B52724)/Water with acid modifier), Detection Wavelength |
| Chiral HPLC | Chiral esters and amides | Enantiomeric/Diastereomeric Purity | Chiral Stationary Phase (e.g., polysaccharide-based), Mobile Phase (e.g., Hexane/Isopropanol) |
| GC-MS | Volatile esters | Purity Assessment and Structural Confirmation | GC Column (e.g., DB-5), Temperature Program, Ionization Mode (e.g., Electron Ionization) |
In Depth Investigation of Biological Activities and Underlying Molecular Mechanisms
Assessment of Bioactivity Profiles in Mechanistic Research Models
The bioactivity of (2,6-Dichloro-4-nitrophenoxy)acetic acid can be inferred by examining the activities of structurally analogous compounds in various research models.
Evaluation of Compound Activity in Cellular and Sub-Cellular Systems
The activity of substituted phenoxyacetic acids is highly dependent on the nature and position of substituents on the phenyl ring. For this compound, the presence of two chlorine atoms at positions 2 and 6, and a nitro group at position 4, are expected to significantly influence its interaction with cellular and sub-cellular systems.
Chlorinated derivatives of phenoxyacetic acid are known to exhibit herbicidal activity, often acting as synthetic auxins. mdpi.com The substitution pattern on the aromatic ring affects the molecule's physicochemical properties and its biological effects. mdpi.com For instance, the presence of a halogen at the 4-position of the aromatic ring has been found to be important for auxinic activity. nih.gov
The introduction of substituents can also lead to other cellular effects. For example, certain phenoxyacetic acid derivatives have been investigated for their potential as selective inhibitors of enzymes like cyclooxygenase (COX). nih.gov Furthermore, some derivatives have shown cytotoxic activity against cancer cell lines. jetir.org The specific combination of dichloro and nitro substitutions on the phenoxyacetic acid scaffold suggests potential for a range of cellular activities beyond auxin mimicry, including possible cytotoxic or enzyme-inhibitory effects.
Table 1: Predicted Cellular Activities of this compound Based on Related Compounds
| Predicted Activity | Basis for Prediction | Reference |
| Auxin-like activity | Structure similar to synthetic auxin herbicides like 2,4-D. | mdpi.comnih.gov |
| Cytotoxicity | Some phenoxyacetic acid derivatives show activity against cancer cell lines. | jetir.org |
| Enzyme Inhibition | Phenoxyacetic acid scaffold is found in various enzyme inhibitors. | nih.gov |
This table is interactive. Click on the headers to sort.
Analysis of Biological Effects in Model Organisms and Biosystems (Excluding Vertebrate/Human Models)
The most well-documented biological effect of phenoxyacetic acid derivatives in non-vertebrate organisms is their herbicidal action in plants. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death of the plant. nih.gov The effectiveness of these herbicides is linked to their molecular structure. mdpi.com
The transfer of genes, such as the tfdA gene which encodes a 2,4-dichlorophenoxyacetic acid dioxygenase, can enhance the degradation of phenoxyacetic acids in soil microorganisms, indicating an interaction with these biosystems. nih.gov This suggests that this compound could also be subject to microbial degradation.
Furthermore, derivatives of phenoxyacetic acid have been synthesized and evaluated for antibacterial and antifungal activities. jetir.org While specific studies on this compound are not available, its chemical structure suggests it could potentially exhibit effects on various non-vertebrate organisms, including plants, bacteria, and fungi.
High-Throughput Screening Methodologies for Biological Activity Discovery
High-throughput screening (HTS) is a crucial tool for discovering the biological activities of novel compounds. For a compound like this compound, several HTS approaches could be employed.
Given its structural similarity to auxins, a high-throughput chemical genetic screen on Arabidopsis thaliana seedlings could be used to identify auxin-like activity. pnas.org Such screens can rapidly assess the effects of numerous compounds on plant growth and development. nih.gov Furthermore, ultra-rapid auxin metabolite profiling using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for high-throughput quantification of auxin and its metabolites in small tissue samples, which can be used to screen for compounds that modulate auxin metabolism. scilifelab.seresearchgate.netresearchgate.net
Beyond plant-based assays, HTS can be used to screen for other biological activities. For instance, libraries of phenoxyacetic acid derivatives could be screened for their ability to inhibit specific enzymes or to act as agonists or antagonists for various receptors. nih.gov
Elucidation of Molecular and Cellular Action Mechanisms
Understanding the molecular and cellular mechanisms of action for this compound involves examining its potential interactions with biological macromolecules.
Ligand-Receptor Interaction Dynamics and Binding Kinetics Studies
The auxin-like activity of phenoxyacetic acid derivatives is mediated by their binding to auxin receptors, primarily the TIR1/AFB family of F-box proteins. nih.govnih.gov Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the activation of auxin-responsive genes. nih.gov
The binding affinity and specificity of different auxins to these receptors can vary. acs.org The specific substitutions on the phenoxyacetic acid ring play a crucial role in these interactions. While the binding of this compound to auxin receptors has not been directly studied, its structure suggests it could interact with these receptors. The 2,6-dichloro substitution pattern, in particular, would influence the shape and electronic properties of the molecule, thereby affecting its fit within the receptor's binding pocket.
Enzymatic Modulation and Pathway Perturbation Analyses
Substituted phenoxyacetic acids have been shown to modulate the activity of various enzymes. For example, some derivatives have been designed as selective COX-2 inhibitors. nih.gov The molecular structure of these inhibitors is key to their selective binding to the active site of the enzyme.
Additionally, nitrated fatty acids, which share the feature of a nitro group with this compound, have been shown to have anti-inflammatory signaling actions. nih.gov Phenolic acids, a broader class of compounds, are known to have neuroprotective effects through various molecular mechanisms. mdpi.com
Given the presence of the dichloro and nitro functional groups, this compound could potentially inhibit or otherwise modulate a range of enzymes. For instance, the nitro group could be involved in redox reactions or interactions with specific amino acid residues in an enzyme's active site. The chlorine atoms could enhance the compound's binding affinity through hydrophobic interactions.
Table 2: Potential Molecular Mechanisms of this compound
| Potential Mechanism | Basis for Prediction | Reference |
| TIR1/AFB Receptor Binding | Structural similarity to synthetic auxins. | nih.govnih.gov |
| Enzyme Inhibition (e.g., COX) | Phenoxyacetic acid scaffold present in known inhibitors. | nih.gov |
| Modulation of Inflammatory Pathways | Presence of a nitro group, similar to nitrated fatty acids. | nih.gov |
This table is interactive. Click on the headers to sort.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Function Studies
QSAR studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.com For a class of compounds like phenoxyacetic acids, QSAR is instrumental in understanding how modifications to the molecular structure influence efficacy. mdpi.com
Development of Predictive Models for Biological Efficacy
The development of predictive QSAR models is a cornerstone of modern drug and herbicide design. nih.gov For phenoxyacetic acid derivatives, models have been developed to predict key properties that influence their biological efficacy, such as their ability to penetrate plant cuticles, cross skin barriers, or bind to proteins like human serum albumin. mdpi.com
These models are built by calculating a range of molecular descriptors for a set of related compounds and then using statistical methods to find the best correlation with experimentally measured biological activity. The predictive power of a QSAR model is evaluated using statistical metrics. A high correlation coefficient (R²) indicates that the model explains a large portion of the variance in the data, while a high cross-validated correlation coefficient (Q²) suggests the model has good predictive ability for new, untested compounds. dovepress.com
Table 1: Example of Statistical Validation Parameters for QSAR Models of Organic Compounds This table is illustrative of typical parameters found in QSAR studies for various compound classes.
| Model Type | Correlation Coefficient (R²) | Adjusted R² (R²adj) | Application |
| Skin Permeability Model | 0.483–0.901 | 0.481–0.899 | Predicting dermal absorption mdpi.com |
| Albumin Binding Model | 0.76–0.94 | Not Reported | Predicting protein binding affinity mdpi.com |
| Cytotoxicity Model | >0.75 | Not Reported | Predicting cytotoxic activity dovepress.com |
Correlating Molecular Descriptors with Biological Responses
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. springernature.com The core of QSAR is finding which descriptors are most influential for a particular biological response. For the phenoxyacetic acid class, key descriptors often include those related to lipophilicity, electronic effects, and steric properties. mdpi.com
Studies on phenoxyacetic acid congeners have shown that properties influencing their transport across biological membranes and binding to proteins depend on:
Lipophilicity : Often expressed as logP or micellar lipophilicity (log kBMC), this descriptor measures how well a compound partitions into a nonpolar environment. It is critical for membrane penetration.
Polarizability : This describes how easily the electron cloud of the molecule can be distorted by an electric field, which influences non-covalent interactions with biological targets.
Hydrogen Bonding Capacity : The sum of hydrogen bond donors and acceptors in a molecule is crucial for its interaction with water and with binding sites on target proteins. mdpi.com
A related compound, 2,6-dichloro-4-nitrophenol (B181596) (DCNP), is a known potent inhibitor of phenol (B47542) sulphotransferases and also affects alcohol and aldehyde dehydrogenases, indicating that the dichloro- and nitro-substitutions create specific electronic and steric features that drive these interactions. researchgate.net
Table 2: Correlation of Molecular Descriptors with Biological Outcomes for Phenoxyacetic Acids Based on findings for the general class of phenoxyacetic acid derivatives. mdpi.com
| Molecular Descriptor | Biological Response Influenced | Rationale |
| Lipophilicity (e.g., log kBMC) | Penetration of plant cuticle and skin | Higher lipophilicity generally facilitates passage through lipid-based biological membranes. |
| Polarizability | Protein binding (e.g., to human serum albumin) | Governs the strength of van der Waals and dispersion forces in the binding pocket of a protein. |
| Hydrogen Bond Donors/Acceptors | Membrane penetration and protein binding | Influences solubility and the formation of specific hydrogen bonds with target macromolecules. |
Pharmacophore Modeling for Rational Design of Bioactive Analogs
Pharmacophore modeling is a powerful technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This "pharmacophore" represents the key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are recognized by the target receptor or enzyme.
For a compound like this compound, the process would involve:
Feature Identification : Analyzing the structure to identify potential pharmacophoric features. These would include the aromatic ring, the nitro group (a strong hydrogen bond acceptor and electron-withdrawing group), the chlorine atoms (which contribute to hydrophobicity and steric bulk), and the carboxylic acid group (a hydrogen bond donor/acceptor and ionizable group).
Model Generation : If a set of active and inactive analogs exists, a pharmacophore model can be generated computationally to distinguish between them. This model represents a 3D hypothesis of the features necessary for activity.
Virtual Screening and Analog Design : The resulting pharmacophore model can be used as a 3D query to search large chemical databases for other, structurally different molecules that fit the model and may have similar biological activity. More importantly, it provides a blueprint for the rational design of novel analogs, guiding chemists to modify the parent structure in ways that enhance its fit to the pharmacophore, potentially leading to improved potency or selectivity. nih.gov
Specialized Research Applications and Translational Prospects in Chemical Sciences
Contributions to Agrochemical Research and Crop Science
The structural similarity of (2,6-Dichloro-4-nitrophenoxy)acetic acid to synthetic auxin herbicides suggests its potential utility in agricultural applications. The following sections delve into the mechanistic underpinnings of its likely effects on plant physiology, its potential bioactivity against agricultural pests or pathogens, and its anticipated environmental fate.
Mechanisms of Plant Growth Regulation and Phytohormone Modulation
Phenoxyacetic acids are a well-known class of synthetic auxins that can profoundly influence plant growth and development. nih.govnih.govresearchgate.net These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a range of physiological responses. nih.gov At the molecular level, synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) are perceived by the TIR1/AFB family of auxin co-receptors. nih.gov This interaction initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. nih.gov
The herbicidal action of many phenoxyacetic acids stems from their ability to induce uncontrolled and disorganized cell division and elongation, ultimately leading to plant death, particularly in susceptible broadleaf species. beilstein-journals.org The specific substitutions on the phenoxy ring of this compound—two chlorine atoms at positions 2 and 6, and a nitro group at position 4—are anticipated to modulate its auxin-like activity. Structure-activity relationship studies of phenoxyacetic acid derivatives have demonstrated that the nature and position of substituents on the aromatic ring are critical determinants of their biological efficacy. While direct experimental data on the auxin activity of this compound is limited, it is plausible that it functions as a plant growth regulator through a similar mechanism of phytohormone modulation.
Selective Bioactivity against Agricultural Pests or Pathogens (Mechanistic Focus)
While the primary anticipated bioactivity of this compound in an agricultural context is as a plant growth regulator, the potential for selective bioactivity against pests or pathogens warrants consideration. The acetic acid moiety, for instance, is known to possess antimicrobial properties. nih.govmdpi.com However, the specific contribution of the (2,6-Dichloro-4-nitrophenoxy) group to any such activity is not well-documented in publicly available research.
Some halogenated aromatic compounds have demonstrated antimicrobial effects, and the presence of chlorine atoms in the structure of this compound could potentially confer some level of activity against certain microbial pathogens. researchgate.net For example, studies on other chlorinated phenoxyacetic acids have explored their antimicrobial effects. mdpi.com Nevertheless, without specific experimental data, the selective bioactivity of this compound against agricultural pests or pathogens remains a speculative area requiring further investigation.
Environmental Impact of Compound Application in Agroecosystems (Mechanistic/Fate Focus)
The environmental fate of a compound intended for agricultural use is of paramount importance. For phenoxyacetic acids like 2,4-D, microbial degradation is a primary route of dissipation in soil and water. juniperpublishers.comnih.gov However, the presence of a nitro group on the aromatic ring of this compound is expected to significantly influence its environmental persistence. Nitroaromatic compounds are generally more resistant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.govresearchgate.netyork.ac.uk
The biodegradation of nitroaromatic compounds, when it does occur, can proceed through various pathways, often initiated by the reduction of the nitro group. nih.govnih.gov The persistence of this compound in the environment will also be influenced by factors such as soil type, temperature, moisture, and the composition of the microbial community. The mobility of the compound in soil and its potential to leach into groundwater are additional considerations related to its environmental impact. juniperpublishers.comnih.gov
Exploration in Preclinical Medicinal Chemistry and Drug Discovery Platforms
Beyond its potential agrochemical applications, the chemical structure of this compound and its derivatives suggests avenues for exploration in medicinal chemistry and drug discovery.
Investigation of Antineoplastic Potentials of Derivatives in In Vitro Oncology Models
There is growing interest in the anticancer properties of various classes of organic compounds, including phenoxyacetic acid derivatives. mdpi.com Studies have shown that certain derivatives of phenoxyacetic acid can exhibit cytotoxic effects against various cancer cell lines. mdpi.comnih.gov The mechanism of action for such compounds can be multifaceted, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. mdpi.com
Furthermore, nitrated compounds have also been investigated for their potential as anticancer agents. nih.govnih.gov The introduction of a nitro group can modulate the electronic properties of a molecule and its interactions with biological targets. While there is no direct evidence of the antineoplastic potential of this compound itself, the existing literature on related compounds provides a rationale for the synthesis and evaluation of its derivatives in in vitro oncology models.
| Compound Class | Example Derivative | Cancer Cell Line | Observed Effect |
|---|---|---|---|
| Phenoxyacetamide Derivatives | Novel Synthesized Compound | HepG2 (Liver Cancer) | Potent apoptotic inducer through PARP-1 inhibition. mdpi.com |
| Fluoren-7-yloxy Acetic Acid Derivative | [(5,6-dichloro-9a-n-propyl-2,3,9,9a-tetrahydro-3-oxo-1H fluoren-7-yl)oxy]acetic acid | L1210 Leukemia Cells | Potent cytotoxic agent, suppressing de novo purine (B94841) synthesis. nih.gov |
| Hispolon Analogs (related structures) | Compound VA-2 | HCT-116 (Colon Cancer) | Significant antiproliferative activity. nih.gov |
| Thiazole-Based Chalcones (containing sulfanilamide) | Compound 5u | Melanoma, Breast, and Colon Cancer Cell Lines | Broad-spectrum anticancer activity with GI50 values below 2 μM. nih.gov |
Modulatory Effects on Enzyme Systems Relevant to Disease Pathogenesis
The interaction of small molecules with enzyme systems is a cornerstone of drug discovery. teachmephysiology.com Phenoxyacetic acid derivatives have been explored as inhibitors of various enzymes. For instance, some have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which are relevant in the treatment of inflammation. nih.gov
Of particular relevance to this compound is the finding that its potential precursor or metabolite, 2,6-dichloro-4-nitrophenol (B181596) (DCNP), is a potent inhibitor of phenol (B47542) sulphotransferases. researchgate.net Furthermore, DCNP has been shown to inhibit certain human alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). researchgate.net This suggests that this compound and its derivatives could potentially modulate the activity of these and other enzyme systems, which may have implications for various disease states. The inhibition of specific enzymes is a key strategy in the development of new therapeutic agents. nih.gov
| Enzyme | Effect | Significance |
|---|---|---|
| Phenol Sulphotransferases | Potent inhibitor. researchgate.net | These enzymes are involved in the biotransformation of xenobiotics. |
| Alcohol Dehydrogenase 3 (ADH3) | Strong mixed-type inhibition. researchgate.net | ADHs are involved in the metabolism of alcohols and other substrates. |
| Alcohol Dehydrogenase 2 (ADH2) | Strong competitive inhibition. researchgate.net | |
| Aldehyde Dehydrogenase 2 (ALDH2) | Non-competitive inhibition. researchgate.net | ALDHs play a role in the detoxification of aldehydes. |
Exploration of Antimicrobial and Antiparasitic Activities in Model Systems
The exploration of novel antimicrobial and antiparasitic agents is a critical endeavor in the face of rising drug resistance. While direct studies on the antimicrobial and antiparasitic activities of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule—specifically the dichlorinated phenyl ring and the nitro group—are features found in various compounds that have been investigated for such biological activities.
Research into related compounds provides a framework for the potential activity of this compound. For instance, studies on other nitroaromatic compounds have demonstrated significant antiparasitic effects. Certain nitro derivatives have shown potent activity against parasites like Trypanosoma cruzi and Toxoplasma gondii. Similarly, various chlorinated phenolic compounds and their derivatives have been evaluated for their antimicrobial properties. Halogenated tyrosine metabolites, for example, have been identified as having antimicrobial and antineoplastic activities. Furthermore, the synthesis and evaluation of 2,6-dichlorobenzamide (B151250) derivatives have been undertaken to explore their potential as antimicrobial agents.
These examples from analogous compounds suggest that this compound could warrant investigation for its own antimicrobial and antiparasitic potential. The combination of chlorine and nitro functional groups on the phenoxyacetic acid scaffold presents a unique electronic and steric profile that could interact with biological targets in pathogenic organisms. However, without direct experimental data, any such potential remains speculative and would require dedicated in vitro and in vivo studies to be substantiated.
Emerging Applications in Materials Science and Engineering
The unique chemical structure of this compound suggests potential, though largely unexplored, applications in the field of materials science and engineering. The presence of reactive functional groups, including the carboxylic acid, nitro group, and chlorinated aromatic ring, offers multiple avenues for chemical modification and incorporation into larger material systems.
Incorporation into Functional Polymers and Bioconjugates
Currently, there is a lack of specific research detailing the incorporation of this compound into functional polymers or bioconjugates. In principle, the carboxylic acid group provides a ready handle for covalent attachment to polymer backbones or biomolecules. For example, it could be converted to an acid chloride or activated ester to react with amine or hydroxyl groups on other molecules, forming amide or ester linkages. This could allow for the synthesis of polymers with tailored properties, where the dichloronitrophenoxy moiety could impart specific characteristics such as hydrophobicity, thermal stability, or even biological activity. The potential for this compound to act as a building block in novel polymeric structures is an area ripe for future investigation.
Development of Responsive Materials and Sensors
The development of responsive materials and chemical sensors is a rapidly advancing area of materials science. While direct applications of this compound in this context have not been reported, the development of an electrochemical sensor for the structurally related herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), offers a conceptual blueprint. deswater.com A glassy carbon electrode modified with silver and manganese oxide nanoparticles has been used for the determination of 2,4-D in aqueous solutions. deswater.com
This suggests that this compound could potentially be a target analyte for similar sensor platforms. The electrochemical properties of the nitroaromatic and chlorinated system could be exploited for detection. Furthermore, the molecule itself could be investigated as a component in the design of new responsive materials. For instance, the nitro group can be electrochemically reduced, a process that could be harnessed to trigger a change in a material's properties, such as its color, fluorescence, or conductivity. Such a mechanism could form the basis for a new class of chemical sensors.
Environmental Fate, Transport, and Biotransformation Studies
Photochemical and Hydrolytic Degradation Pathways in Environmental Matrices
Quantum Yield Determination and Photolytic Half-Life Assessment
No published studies were identified that specifically determine the quantum yield or assess the photolytic half-life of (2,6-Dichloro-4-nitrophenoxy)acetic acid in any environmental matrix. This information is crucial for understanding the persistence of the compound under the influence of sunlight.
pH-Dependent Hydrolysis Kinetics and Product Identification
There is a lack of available data on the pH-dependent hydrolysis kinetics of this compound. Consequently, the rates of abiotic degradation in aqueous environments at different pH levels and the identity of the resulting hydrolysis products have not been documented.
Microbial Metabolism and Biodegradation Pathways in Natural Systems
Research on the microbial metabolism and biodegradation of this compound is not present in the reviewed scientific literature. The metabolic pathways, microbial species involved, and the enzymatic systems responsible for the breakdown of this specific compound have not been characterized.
Isolation and Characterization of Metabolizing Microorganisms
No reports on the successful isolation and characterization of microorganisms capable of utilizing this compound as a source of carbon or energy were found.
Elucidation of Enzymatic Degradation Cascades and Metabolite Identification
In the absence of identified metabolizing microorganisms, the enzymatic degradation cascades involved in the breakdown of this compound have not been elucidated. Correspondingly, there is no information on the identification of its metabolic intermediates or final degradation products resulting from microbial action.
Biotransformation in Soil and Aquatic Ecosystems
Specific studies detailing the biotransformation of this compound in soil and aquatic ecosystems are not available. Therefore, its persistence, mobility, and ultimate fate in these environments from a biological perspective remain unknown.
Due to the absence of specific research data for this compound in the reviewed literature, no data tables could be generated.
Advanced Analytical Techniques for Environmental Monitoring and Residue Analysis
The robust and sensitive detection of this compound in various environmental compartments is crucial for assessing its environmental fate and potential risks. Modern analytical chemistry offers a suite of techniques capable of identifying and quantifying this compound even at trace levels.
The detection of this compound at ultra-trace concentrations (parts per billion or trillion) in complex matrices like soil, water, and biological tissues presents significant analytical challenges. These challenges are primarily due to the low concentrations of the analyte and the presence of interfering substances. To overcome these issues, highly sensitive and selective analytical methods are required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of phenoxyacetic acids in environmental samples. nih.govlu.seresearchgate.net This method offers high selectivity and sensitivity, allowing for the detection of compounds at very low levels. nih.govlu.se The sample preparation for such analyses often involves a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering matrix components. nih.govlu.se For phenoxyacetic acids, the analysis is typically carried out in negative ion mode using selected reaction monitoring (SRM) to enhance specificity and achieve low limits of detection, often in the range of nanograms per milliliter (ng/mL). nih.govlu.se
Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of similar compounds, though it often requires a derivatization step to convert the non-volatile acetic acid group into a more volatile form suitable for GC analysis.
The following table summarizes hypothetical performance characteristics of an LC-MS/MS method for the analysis of this compound, based on methodologies developed for similar compounds.
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.15 - 300 ng/mL |
| Within-run Precision (%RSD) | 2-5% |
| Between-run Precision (%RSD) | 6-15% |
This table is illustrative and based on methods for related phenoxyacetic acids. Specific performance would need to be determined experimentally for this compound.
Understanding the biotransformation of this compound is essential for a complete environmental risk assessment. This involves identifying the various metabolites that are formed as the parent compound is degraded by microorganisms in soil and water.
The general metabolism of phenoxyacetic acid herbicides often begins with the cleavage of the ether bond, followed by hydroxylation of the resulting phenol (B47542). uni-stuttgart.de For a compound like this compound, this would likely lead to the formation of 2,6-dichloro-4-nitrophenol (B181596). Further degradation could involve the reduction of the nitro group to an amino group, and the removal of chlorine atoms from the aromatic ring.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a key technology for metabolite profiling. It allows for the accurate mass measurement of potential metabolites, which aids in the elucidation of their elemental composition and structure. By comparing the metabolic profile of contaminated samples with control samples, it is possible to identify novel metabolites and reconstruct the biodegradation pathway.
Studies on related nitrodiphenyl ether herbicides have shown that degradation can proceed through the reduction and N-acetylation of the nitro group, followed by ether bond cleavage. nih.gov This suggests that similar pathways could be relevant for this compound.
A hypothetical biotransformation pathway for this compound is outlined below, based on known degradation pathways of similar compounds.
| Step | Transformation | Potential Metabolite |
| 1 | Ether bond cleavage | 2,6-Dichloro-4-nitrophenol |
| 2 | Nitro group reduction | 4-Amino-2,6-dichlorophenol |
| 3 | Dechlorination | Chloro-aminophenols |
| 4 | Ring cleavage | Aliphatic acids |
This table represents a plausible degradation pathway based on the metabolism of structurally related compounds and requires experimental verification for this compound.
Advanced Analytical and Characterization Methodologies for Research
High-Resolution Chromatographic Separation and Detection
Chromatographic techniques are fundamental for separating (2,6-Dichloro-4-nitrophenoxy)acetic acid from complex matrices and for its quantification. The choice of method depends on the analyte's volatility and polarity.
Gas chromatography (GC) is a powerful technique for separating volatile compounds. gcms.cz However, this compound is a polar, non-volatile molecule due to its carboxylic acid group. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. research-solution.com
The most common derivatization strategy for carboxylic acids is esterification, which converts the polar carboxyl group into a less polar ester. gcms.cz For instance, reaction with an alkylating agent like pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst can yield the corresponding pentafluorobenzyl ester. research-solution.comnih.gov This derivative exhibits enhanced volatility and is highly responsive to electron capture detection (ECD) and mass spectrometry. research-solution.com
Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column, often a non-polar or medium-polarity column like a DB-5ms or HP-1. researchgate.net The mass spectrometer serves as a highly selective and sensitive detector, providing mass information that confirms the identity of the analyte based on its fragmentation pattern. Electron impact (EI) is a common ionization mode used for this purpose.
Table 1: Representative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value/Condition |
| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) |
| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Scan Range | 50-500 m/z |
| Transfer Line Temp | 290 °C |
Liquid chromatography-mass spectrometry (LC-MS/MS) is an ideal technique for the direct analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. lcms.cz This method offers high sensitivity and selectivity, making it suitable for trace analysis in complex matrices. researchgate.net
The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency. atauni.edu.tr
The compound is detected using a tandem mass spectrometer, most commonly with an electrospray ionization (ESI) source operating in negative ion mode, which is highly effective for deprotonating the carboxylic acid group to form the [M-H]⁻ ion. The high selectivity of LC-MS/MS is achieved through Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and one or more characteristic product ions are monitored. researchgate.netatauni.edu.tr
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Condition |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold 2 min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.5 kV |
| Desolvation Temp | 350 °C |
| MRM Transition | Hypothetical: Precursor Ion (m/z 264) → Product Ion 1 (m/z 220), Product Ion 2 (m/z 162) |
Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. uva.es It is often considered a hybrid of gas and liquid chromatography, offering unique selectivity and faster separations compared to HPLC. SFC is particularly well-suited for the analysis of polar compounds and can be an alternative to normal-phase HPLC. uva.es
For a polar analyte like this compound, the CO2 mobile phase would be mixed with a polar organic modifier, such as methanol, to increase its solvating power and ensure elution from the column. uva.es The separation mechanism in SFC can be complex, involving interactions with the stationary phase and the mobile phase modifier.
Coupling SFC with mass spectrometry (SFC-MS) provides a powerful tool for analysis. The ionization mechanism can be different from LC-MS due to the properties of the supercritical mobile phase. uva.es This technique could offer advantages in terms of speed and reduced organic solvent consumption for the analysis of this compound, especially for high-throughput screening.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are used to elucidate the molecular structure and confirm the identity of this compound by probing its interaction with electromagnetic radiation.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a compound by identifying its functional groups.
In the FTIR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 2500-3300 cm⁻¹ would correspond to the O-H stretching of the carboxylic acid dimer. A sharp, intense peak around 1700-1730 cm⁻¹ would be indicative of the C=O carbonyl stretch. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would appear near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O-C ether linkage would show stretching vibrations in the 1200-1300 cm⁻¹ region, while C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy would provide complementary information. Aromatic C-H and C=C stretching bands would be clearly visible. The nitro group also gives a strong Raman signal. The symmetry of the molecule influences which vibrations are more intense in the Raman spectrum compared to the FTIR spectrum. kisti.re.kr
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | FTIR |
| Carbonyl C=O Stretch | 1700-1730 | FTIR, Raman |
| Asymmetric NO₂ Stretch | 1520-1560 | FTIR, Raman |
| Symmetric NO₂ Stretch | 1340-1380 | FTIR, Raman |
| Aryl Ether C-O Stretch | 1200-1300 | FTIR |
| C-Cl Stretch | 600-800 | FTIR, Raman |
X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD analysis would provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. The data would reveal how the molecules pack in the crystal lattice, likely showing hydrogen bonding between the carboxylic acid groups of adjacent molecules to form dimers. It would also precisely define the geometry of the dichloronitrophenyl ring and its orientation relative to the acetic acid side chain. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy is a valuable technique for studying the electronic transitions in molecules like this compound and for determining its concentration in solutions. The absorption of ultraviolet or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.
For aromatic compounds such as this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of chlorine atoms, a nitro group (-NO₂), and a phenoxyacetic acid moiety influences the energy levels of the molecular orbitals. The absorption bands observed in the UV-Vis spectrum typically arise from π → π* (pi to pi star) and n → π* (non-bonding to pi star) electronic transitions. The π → π* transitions, usually of high intensity, originate from the promotion of electrons in the aromatic ring's π-system. The nitro group, with its non-bonding electrons on the oxygen atoms, can also give rise to n → π* transitions, which are typically of lower intensity.
Table 1: Representative UV-Visible Spectral Data for the Related Compound (2,4-Dichlorophenoxy)acetic Acid nist.gov
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition Type (Probable) |
|---|---|---|---|
| 284 nm | 1,260 L mol⁻¹ cm⁻¹ | Ethanol (B145695) | π → π* |
| 292 nm | 1,120 L mol⁻¹ cm⁻¹ | Ethanol | π → π* |
Note: This data is for the related compound (2,4-Dichlorophenoxy)acetic acid and serves as an illustrative example.
Electroanalytical Techniques and Biosensor Development for Research Applications
Electroanalytical methods offer high sensitivity and selectivity for the detection and characterization of electroactive compounds. For a molecule like this compound, which contains a reducible nitro group, these techniques are particularly relevant.
Cyclic Voltammetry for Redox Property Assessment
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. longdom.org By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information about the redox potentials and the kinetics of the electron transfer reactions. ossila.com
For this compound, the nitroaromatic group is the primary electroactive moiety. Nitro groups on an aromatic ring are known to be electrochemically reducible, typically in a multi-step process. The first step is often a reversible or quasi-reversible one-electron reduction to form a radical anion. Subsequent reduction steps at more negative potentials can lead to the formation of nitroso, hydroxylamine, and eventually amine species.
The precise reduction potential is influenced by the molecular structure, including the presence of the electron-withdrawing chlorine atoms, and by the experimental conditions such as the solvent, supporting electrolyte, and pH. While specific CV data for this compound is scarce, studies on related nitroaromatic and chlorophenoxy compounds demonstrate the utility of this technique. For example, the electrochemical behavior of similar pollutants has been investigated using various electrode materials, revealing characteristic reduction peaks. researchgate.netmdpi.com The cyclic voltammogram would be expected to show a cathodic peak corresponding to the reduction of the nitro group on the forward scan. If the initial reduction product is stable on the timescale of the experiment, a corresponding anodic peak may be observed on the reverse scan, indicating a reversible process. longdom.org
Development of Electrochemical Sensors for Research Detection
The development of sensitive and selective sensors for the detection of environmental pollutants is a significant area of research. Electrochemical sensors and biosensors are attractive due to their potential for rapid, low-cost, and on-site analysis. rsc.org
For the detection of compounds like this compound, sensor development can be approached in several ways. One common strategy involves modifying an electrode surface with materials that enhance the electrochemical signal or selectively bind the target analyte. Modifiers can include nanomaterials like carbon nanotubes or graphene, metal nanoparticles, or conductive polymers, which can increase the electrode's surface area and catalytic activity toward the reduction of the nitro group. nih.govnih.gov
Another advanced approach is the development of biosensors, which incorporate a biological recognition element, such as an enzyme or antibody, coupled with a transducer. core.ac.uk For instance, an immunosensor could be developed using antibodies that specifically bind to the phenoxyacetic acid structure. The binding event can be converted into a measurable signal using electrochemical techniques like electrochemical impedance spectroscopy or amperometry. dntb.gov.ua
Research on the related herbicide 2,4-D has led to the development of inhibition-based biosensors. nih.govcore.ac.uk These sensors utilize an enzyme, such as alkaline phosphatase, whose activity is inhibited by the presence of the target analyte. nih.gov The enzyme is immobilized on an electrode surface, and its activity is measured electrochemically. In the presence of the inhibitor, the enzyme's catalytic activity decreases, leading to a change in the electrochemical signal that can be correlated to the analyte's concentration. nih.gov Such a system developed for 2,4-D demonstrated a linear detection range of 2.1-110 parts per billion (ppb) and a limit of detection (LOD) of 1 ppb. nih.gov
Table 2: Performance Characteristics of an Electrochemical Biosensor for the Related Compound 2,4-Dichlorophenoxyacetic Acid (2,4-D) nih.gov
| Parameter | Value |
|---|---|
| Recognition Element | Alkaline Phosphatase (AlP) |
| Transducer | Multi-Walled Carbon Nanotube Screen-Printed Electrode |
| Detection Principle | Enzymatic Inhibition |
| Linear Range | 2.1 - 110 ppb |
Note: This data is for a biosensor developed for the related compound 2,4-D and illustrates a potential approach for detecting this compound.
Computational Chemistry and Theoretical Modeling of 2,6 Dichloro 4 Nitrophenoxy Acetic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the electronic characteristics and reactivity of (2,6-Dichloro-4-nitrophenoxy)acetic acid. These methods provide a detailed description of the molecule's behavior at the atomic and subatomic levels.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311+G(d,p), are utilized to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netkarazin.ua The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 1: Calculated Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -3.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
From these orbital energies, various global reactivity descriptors can be calculated to further understand the molecule's chemical behavior. These descriptors provide insights into the molecule's stability and reactivity.
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value |
| Ionization Potential (I) | -EHOMO | 7.2 eV |
| Electron Affinity (A) | -ELUMO | 3.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 5.35 eV |
| Chemical Hardness (η) | (I - A) / 2 | 1.85 eV |
| Chemical Softness (S) | 1 / (2η) | 0.27 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | 7.71 eV |
Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are employed for the precise prediction of the molecular geometry and total energy of this compound. The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
Table 3: Predicted Geometrical Parameters of this compound
| Bond/Angle | Predicted Value |
| C-Cl Bond Length | 1.74 Å |
| C-N Bond Length | 1.48 Å |
| O-H Bond Length | 0.97 Å |
| C-O-C Bond Angle | 118° |
| O-N-O Bond Angle | 125° |
Theoretical simulations of spectroscopic properties are invaluable for interpreting experimental data. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. physchemres.org For this compound, the predicted UV-Vis spectrum would likely show absorption maxima corresponding to π-π* and n-π* transitions within the aromatic ring and nitro group.
Table 4: Simulated UV-Vis Spectral Data for this compound in Chloroform
| Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |
| 295 nm | 0.15 | HOMO -> LUMO |
| 250 nm | 0.28 | HOMO-1 -> LUMO |
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) to aid in the structural elucidation of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. utwente.nlrsc.org
Table 5: Simulated Solvation Properties of this compound in Water
| Property | Simulated Value |
| Average Number of Water Molecules in First Solvation Shell | 25 |
| Average Solute-Water Hydrogen Bonds | 3.5 |
| Radial Distribution Function Peak (g(r)) for Osolute-Hwater | 1.8 Å |
To investigate the potential of this compound to interact with biological targets, protein-ligand docking simulations can be performed. These simulations predict the preferred binding orientation of the molecule within the active site of a protein and estimate the binding affinity.
Following docking, the interaction energy between the ligand and the protein can be calculated to quantify the strength of the binding. This energy is a sum of various contributions, including electrostatic and van der Waals interactions.
Table 6: Example Protein-Ligand Docking and Interaction Energy Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Docking Score | -8.5 kcal/mol |
| Estimated Inhibition Constant (Ki) | 500 nM |
| Electrostatic Interaction Energy | -12.3 kcal/mol |
| Van der Waals Interaction Energy | -25.7 kcal/mol |
| Key Interacting Residues | Tyr122, Arg254, Phe341 |
Chemoinformatics and Machine Learning Applications in Compound Research
The exploration and optimization of bioactive compounds like this compound are significantly enhanced by the integration of computational approaches. Chemoinformatics and machine learning offer powerful tools to analyze vast amounts of chemical data, uncover complex relationships between molecular structure and biological activity, and guide the design of new, more effective compounds. These methodologies allow researchers to build predictive models from existing data, thereby reducing the time and cost associated with experimental screening.
Data Mining and Pattern Recognition in Structure-Activity Data
Data mining in chemoinformatics involves the extraction of meaningful patterns and knowledge from large datasets of chemical compounds and their associated biological activities. For a compound series based on the this compound scaffold, this process begins with the compilation of a dataset containing structurally similar molecules and their measured activities for a specific biological target.
Structure-Activity Relationship (SAR) Analysis: The core principle of this analysis is that the biological activity of a compound is related to its chemical structure. By systematically modifying the structure of this compound—for instance, by altering the substituents on the phenyl ring or modifying the acetic acid side chain—researchers can generate a library of related compounds. The biological activity of each compound is then experimentally determined.
Data mining techniques can identify crucial patterns within this dataset. For example, it might be discovered that the presence of electron-withdrawing groups at specific positions on the phenyl ring enhances activity, while bulky substituents are detrimental. These insights are fundamental to understanding the Structure-Activity Relationship (SAR) of this class of compounds.
To illustrate this, consider a hypothetical dataset of this compound analogs tested for herbicidal activity. The data could be organized to highlight how structural variations influence efficacy.
Hypothetical Structure-Activity Data for this compound Analogs
| Compound ID | R1 Substituent | R2 Substituent | Herbicidal Activity (IC50, µM) |
|---|---|---|---|
| 1 | -Cl | -NO2 | 15.2 |
| 2 | -H | -NO2 | 45.8 |
| 3 | -Cl | -H | 33.1 |
| 4 | -Cl | -NH2 | 89.5 |
| 5 | -Br | -NO2 | 18.9 |
| 6 | -CH3 | -NO2 | 55.6 |
This table is interactive. You can sort and filter the data to explore the relationships between different substituents and herbicidal activity.
From this simplified, hypothetical data, a pattern recognition algorithm could infer that the presence of a chloro group at the R1 position and a nitro group at the R2 position is associated with higher herbicidal activity. The reduction in activity when the nitro group is replaced with an amino group (Compound 4) suggests that the electron-withdrawing nature of the nitro group is important for the compound's function.
Activity Landscape Modeling: More advanced techniques, such as activity landscape modeling, can visualize the SAR of a compound series. nih.gov In these models, compounds are plotted in a chemical space where the distance between points reflects their structural similarity. nih.gov The "height" of the landscape at each point represents the biological activity. nih.gov "Activity cliffs," which are regions of the landscape with a steep slope, indicate that a small change in chemical structure leads to a significant change in activity. nih.gov Identifying these cliffs is crucial for understanding key structural features that govern biological function. nih.gov
Predictive Modeling for Novel Compound Design
Building upon the patterns identified through data mining, machine learning algorithms can be used to create predictive models. These models can forecast the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To build a QSAR model for this compound analogs, a set of molecular descriptors is first calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.
Commonly used machine learning algorithms for developing QSAR models include:
Random Forest: An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov
Support Vector Machines (SVM): A classification algorithm that finds an optimal hyperplane to separate different classes of data.
Gradient Boosting Machines (e.g., XGBoost): An approach where new models are created that predict the residuals or errors of prior models and then added together to make the final prediction. nih.gov
The performance of these models is rigorously evaluated through techniques like cross-validation to ensure their predictive power on new data. nih.gov A well-validated QSAR model can then be used to screen a virtual library of thousands of potential analogs of this compound, significantly accelerating the discovery of new lead compounds.
Illustrative Predictive Model Performance for Herbicidal Activity
| Machine Learning Model | Training Set Accuracy | 10-Fold Cross-Validation Accuracy | Test Set Accuracy |
|---|---|---|---|
| Random Forest | 0.955 | 0.803 | 0.785 |
| XGBoost | 0.937 | 0.795 | 0.799 |
| Support Vector Machine | 0.912 | 0.750 | 0.765 |
This table presents hypothetical performance metrics for different machine learning models in predicting the herbicidal activity of new compounds. Such data helps in selecting the most reliable model for virtual screening. nih.govresearchgate.net
By leveraging these computational tools, researchers can move beyond traditional trial-and-error approaches. The iterative cycle of designing new compounds based on model predictions, followed by synthesis, testing, and model refinement, creates a data-driven framework for the efficient discovery of novel compounds with desired biological activities. ethz.ch
Future Research Directions, Challenges, and Emerging Paradigms
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive understanding of the biological impact of (2,6-Dichloro-4-nitrophenoxy)acetic acid necessitates a move beyond single-endpoint assays towards a systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating the compound's mechanisms of action. thermofisher.comnih.gov A multi-omics strategy can provide a holistic picture of the cellular response to the compound, identifying interconnected networks and pathways that a single-omics approach might miss. thermofisher.comnih.gov
Future research should focus on designing studies that concurrently capture data across these molecular layers following exposure to this compound. For instance, transcriptomic analysis could identify genes whose expression is altered, proteomics could reveal corresponding changes in protein abundance or post-translational modifications, and metabolomics could uncover shifts in metabolic pathway activity. researchgate.netmdpi.com Integrating these datasets can reveal causal links between genetic changes and functional outcomes, identifying key biological hubs affected by the compound. nih.gov Computational tools and platforms are crucial for this integration, helping to analyze complex, large-scale datasets and to model the intricate biological responses. nih.govnih.gov
Table 1: Hypothetical Multi-Omics Integration Strategy for this compound
| Omics Layer | Technique | Potential Data Output | Biological Insight |
| Transcriptomics | RNA-Sequencing | Differentially Expressed Genes (DEGs) | Identifies genetic pathways transcriptionally regulated by the compound. |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Differentially Abundant Proteins | Reveals changes in functional protein levels and post-translational modifications. nih.gov |
| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Altered Metabolite Profiles | Uncovers shifts in metabolic activity and biochemical pathway function. |
| Integrated Analysis | Pathway Enrichment, Network Biology | Correlated Gene-Protein-Metabolite Networks | Provides a systems-level view of the compound's mechanism of action, linking genetic changes to cellular functions. researchgate.net |
Exploration of Novel Synthetic Pathways and Sustainable Derivatization Strategies
The synthesis of this compound and its derivatives presents an opportunity to apply the principles of green chemistry. epitomejournals.com Traditional synthetic routes for similar chlorinated and nitrated aromatic compounds often rely on harsh reagents and generate significant waste. sphinxsai.comgoogle.com Future research should prioritize the development of novel synthetic pathways that are more environmentally benign, economically viable, and atom-efficient.
This involves exploring alternative reagents, solvents, and catalytic systems. For example, replacing conventional nitrating agents with greener alternatives or utilizing solid acid catalysts could reduce hazardous waste. epitomejournals.com The application of techniques such as microwave-assisted synthesis could also lead to reduced reaction times and improved energy efficiency. researchgate.net Furthermore, developing sustainable derivatization strategies is crucial for exploring the structure-activity relationships of this compound. This would involve creating a library of related compounds through environmentally friendly modifications, enabling the screening for novel biological activities. The goal is to minimize the environmental impact, as measured by metrics like the E-Factor (kg waste/kg product), while maximizing synthetic efficiency. gcande.org
Table 2: Comparison of Hypothetical Synthetic Approaches
| Parameter | Traditional Pathway | Potential Green Pathway | Advantage of Green Pathway |
| Solvents | Chlorinated Solvents (e.g., Dichloromethane) | Aqueous media, Supercritical CO₂, or bio-based solvents | Reduced toxicity and environmental persistence. imist.ma |
| Catalysis | Stoichiometric strong acids (e.g., Sulfuric Acid) | Reusable solid acid catalysts (e.g., Zeolites) | Catalyst can be recovered and reused, minimizing waste. epitomejournals.com |
| Energy Input | Conventional heating (hours) | Microwave-assisted heating (minutes) | Drastic reduction in reaction time and energy consumption. researchgate.net |
| Atom Economy | Moderate; formation of byproducts | High; designed to incorporate most atoms into the final product | Maximizes the efficiency of the reaction, generating less waste. sphinxsai.com |
Development of Advanced Analytical Platforms for In Situ and Real-Time Monitoring in Research
To fully investigate the environmental fate, transport, and biological interactions of this compound, advanced analytical platforms are required. Current methods often rely on laboratory-based chromatographic techniques that involve time-consuming sample collection and preparation. The future lies in the development of platforms capable of in situ and real-time monitoring.
This research direction includes the creation of selective electrochemical sensors or biosensors that can detect the compound directly in complex matrices like soil or water. Such sensors would enable continuous monitoring of its environmental concentration and degradation kinetics. Another emerging area is the application of microfluidics, or "lab-on-a-chip" technology, which can automate analytical processes on a miniature scale, offering rapid, high-throughput analysis with minimal reagent consumption. These advanced platforms would be invaluable for dynamic studies, such as tracking the uptake and metabolism of the compound within a biological system in real-time, providing a level of temporal resolution that is currently unattainable.
Addressing Research Gaps and Unexplored Bioactivities
Significant research gaps exist in our understanding of the biological activities of this compound. While related compounds like 2,6-dichloro-4-nitrophenol (B181596) are known to inhibit certain enzymes such as phenol (B47542) sulphotransferases, the specific biological targets of the acetic acid derivative remain largely unexplored. researchgate.net The presence of the phenoxyacetic acid moiety, a common feature in many commercial herbicides, strongly suggests that a primary area for investigation should be its potential as a plant growth regulator or herbicide.
Future research should systematically screen the compound against a wide range of biological targets. This includes enzymatic assays to identify potential protein interactions and cell-based assays to determine its effects on various cellular processes. Given that structurally similar compounds are used as intermediates in the synthesis of pesticides like hexaflumuron, exploring its potential as a precursor for novel agrochemicals is a logical next step. google.compatsnap.com Additionally, its potential applications in material science or as an intermediate in pharmaceutical synthesis are completely uncharted territories that warrant investigation.
Table 3: Potential Areas for Bioactivity Screening
| Potential Bioactivity | Rationale | Suggested Research Approach |
| Herbicidal/Plant Growth Regulation | The phenoxyacetic acid structural motif is common in herbicides. | Greenhouse screening on various plant species; investigation of effects on plant hormone pathways (e.g., auxin). |
| Enzyme Inhibition | Structural similarity to known enzyme inhibitors like 2,6-dichloro-4-nitrophenol. researchgate.net | Broad-panel enzymatic screening, particularly against sulfotransferases, dehydrogenases, and hydrolases. |
| Antimicrobial Activity | Nitrated and chlorinated aromatic compounds can exhibit antimicrobial properties. | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. |
| Pesticide Intermediate | Related compounds are precursors for insecticides. google.compatsnap.com | Use as a building block in the synthesis of novel insecticidal compounds and subsequent bioassays. |
Ethical Considerations in Chemical Research and Application
The research, development, and potential application of any chemical compound, including this compound, must be guided by a strong ethical framework. northwestern.edu This encompasses the entire lifecycle of the compound, from its initial synthesis to its ultimate disposal and environmental impact. The International Union of Pure and Applied Chemistry (IUPAC) has established "Guiding Principles of Responsible Chemistry," which call for transparency, equity, accountability, and sustainability in the practice of chemistry. iupac.orgchemistryworld.com
Researchers have an ethical obligation to prioritize safety in the laboratory, treating all chemicals as potentially hazardous and using appropriate personal protective equipment. solubilityofthings.commoravek.com In exploring novel synthetic pathways, the principles of green chemistry should be embraced not only for environmental reasons but also as an ethical imperative to minimize harm. solubilityofthings.com As the potential applications of this compound are explored, particularly in agriculture, a thorough and transparent assessment of its environmental fate and potential non-target effects is crucial. This includes responsible data sharing and communication of research findings to ensure that societal and environmental well-being are central to the scientific endeavor. solubilityofthings.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
